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Compound of Interest

Compound Name: 4-HydroxyResveratrol

CAS No.: 331443-00-6

Cat. No.: B3424004 Get Quote

Executive Summary & Chemical Identity
In the pursuit of stilbenoid therapeutics, Resveratrol (3,5,4'-trihydroxystilbene) serves as the

archetypal scaffold. However, its rapid metabolism and moderate bioavailability have driven the

development of hydroxylated analogues.

"4-HydroxyResveratrol" is a nomenclature often used interchangeably in literature to describe

two distinct categories:

Specific Isomer:3,4,5,4'-Tetrahydroxystilbene (R-4), where a hydroxyl group is added to the

C4 position of the resorcinol ring (Ring A).

Functional Class: The broader family of tetrahydroxystilbenes (THS), including Piceatannol

(3,3',4,5'-THS) and Oxyresveratrol (2,4,3',5'-THS).

This guide objectively compares the SAR of the specific 3,4,5,4'-THS against Resveratrol and

its high-performance analogues (Piceatannol, Oxyresveratrol, and synthetic 4,4'-DHS).

Chemical Structure & SAR Logic
The biological activity of stilbenes is governed by the number and position of hydroxyl (-OH)

groups. The addition of a fourth hydroxyl group significantly alters the electronic environment,
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lipophilicity, and receptor binding affinity.

SAR Diagram: Functional Impact of Hydroxylation
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Figure 1: Structural evolution of Resveratrol analogues and the resulting shift in biological

activity.

Performance Comparison: Biological Activity
The following data aggregates experimental IC50 values and fold-changes relative to

Resveratrol.

Table 1: Comparative Efficacy Profile
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Compound
Chemical
Name

Primary
Target

Cancer Cell
IC50
(A549/WI38
VA)

Antioxidant
(DPPH)

Key
Mechanism

Resveratrol 3,5,4'-TriHS
SIRT1, COX-

2
~25.5 µM

1.0x

(Baseline)

Cell cycle

arrest (G1/S)

3,4,5,4'-THS

3,4,5,4'-

Tetrahydroxy

stilbene

p53/Bax ~10.0 µM 1.8x

Selective

apoptosis in

SV40-

transformed

cells; induces

GADD45

Piceatannol

3,3',4,5'-

Tetrahydroxy

stilbene

JAK1/STAT3 ~15-20 µM 3.5x

Ortho-

quinone

formation;

blocks

adipogenesis

Oxyresveratr

ol

2,4,3',5'-

Tetrahydroxy

stilbene

Tyrosinase >50 µM 2.0x

Competitive

tyrosinase

inhibition

(Whitening)

4,4'-DHS

4,4'-

Dihydroxy-

trans-stilbene

DNA Pol 17.4 µM 2.5x

Direct

inhibition of

DNA

replication; S-

phase arrest
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Critical Insight: While Piceatannol is the superior antioxidant due to its B-ring catechol moiety,

3,4,5,4'-THS demonstrates superior selectivity for transformed viral cells (WI38VA) over normal

cells (WI38), a specificity not seen with Resveratrol.

Detailed Mechanistic Analysis
A. The p53/Bax Pathway (3,4,5,4'-THS Specificity)
Unlike Resveratrol, which broadly affects multiple pathways, 3,4,5,4'-THS acts as a "smart"

pro-apoptotic agent. It differentially induces the expression of the pro-apoptotic gene Bax in

transformed cells while sparing normal fibroblasts.[1]
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Figure 2: Differential activation of the p53/Bax apoptotic pathway by 3,4,5,4'-THS in

transformed vs. normal cells.

B. Tyrosinase Inhibition (Oxyresveratrol Specificity)
For cosmetic and dermatological applications, Oxyresveratrol is the gold standard analogue.

The 2,4-dihydroxyl substitution pattern on Ring A allows it to fit into the active site of tyrosinase

more effectively than Resveratrol, acting as a competitive inhibitor against L-DOPA.

Experimental Protocols
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To validate these SAR claims, the following protocols are standardized for reproducibility.

Protocol 1: Differential Cytotoxicity Assay (MTT)
Validates the selectivity of 3,4,5,4'-THS vs. Resveratrol.

Cell Seeding: Seed WI38 (normal) and WI38VA (SV40-transformed) cells at

cells/well in 96-well plates.

Treatment: After 24h, treat with 0, 5, 10, 25, 50, and 100 µM of Resveratrol and 3,4,5,4'-THS

(dissolved in DMSO, final concentration <0.1%).

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Aspirate medium, add 150 µL DMSO. Shake for 10 min.

Readout: Measure absorbance at 570 nm.

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Expect 3,4,5,4'-THS

to show IC50 ~10µM in WI38VA and >100µM in WI38.

Protocol 2: Tyrosinase Inhibition Assay
Validates the potency of Oxyresveratrol.

Reagents: Mushroom tyrosinase (1000 U/mL), L-DOPA (5 mM), Phosphate Buffer (0.1 M, pH

6.8).

Setup: In a 96-well plate, mix:

120 µL Phosphate Buffer

20 µL Test Compound (Resveratrol vs. Oxyresveratrol)

20 µL Tyrosinase enzyme

Pre-incubation: Incubate at 25°C for 10 minutes.
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Initiation: Add 40 µL L-DOPA.

Kinetic Read: Measure Dopachrome formation at 475 nm every 30 seconds for 10 minutes.

Calculation: % Inhibition =

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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